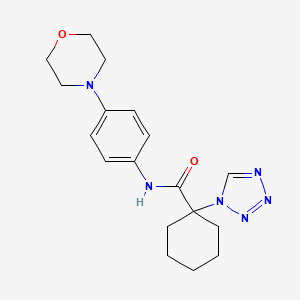
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a benzothiazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. The starting materials often include 7-chloro-1,3-benzodioxole, thiophene, and benzothiazepine derivatives. Common synthetic routes may involve:
Cyclization reactions: To form the benzothiazepine ring.
Substitution reactions: To introduce the chloro and thiophene groups.
Condensation reactions: To link the different ring systems together.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve:
Batch processing: For precise control over reaction conditions.
Catalysis: To increase reaction efficiency and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the benzothiazepine ring.
Substitution: Particularly electrophilic aromatic substitution on the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield dihydro derivatives.
Substitution: May yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as:
Enzyme inhibition: By binding to the active site.
Receptor modulation: By interacting with receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazepines: Such as diltiazem, which is used as a calcium channel blocker.
Benzodioxoles: Such as piperonyl butoxide, used as a pesticide synergist.
Thiophenes: Such as thiophene-2-carboxylic acid, used in organic synthesis.
Uniqueness
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is unique due to its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.
Propriétés
Formule moléculaire |
C20H14ClNO2S2 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
2-(7-chloro-1,3-benzodioxol-5-yl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C20H14ClNO2S2/c21-13-8-12(9-16-20(13)24-11-23-16)19-10-15(17-6-3-7-25-17)22-14-4-1-2-5-18(14)26-19/h1-9,19H,10-11H2 |
Clé InChI |
JWTIGUOYPIWXTI-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC5=C(C(=C4)Cl)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12167114.png)
![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167123.png)
![11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12167127.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167140.png)
![2-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12167146.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12167147.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12167151.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12167163.png)

![1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12167176.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12167177.png)

![1-(2-hydroxyethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12167190.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B12167198.png)
